REACTION_CXSMILES
|
Br[CH2:2][C:3]([C:5]1[CH:10]=[C:9]([C:11]([CH3:14])([CH3:13])[CH3:12])[C:8]([OH:15])=[C:7]([C:16]([CH3:19])([CH3:18])[CH3:17])[CH:6]=1)=O.[OH:20][CH2:21][C:22]1[C:23](=[O:29])[N:24]=[C:25]([SH:28])[NH:26][N:27]=1>C(O)C>[C:11]([C:9]1[CH:10]=[C:5]([C:3]2[N:26]3[N:27]=[C:22]([CH2:21][OH:20])[C:23](=[O:29])[N:24]=[C:25]3[S:28][CH:2]=2)[CH:6]=[C:7]([C:16]([CH3:19])([CH3:18])[CH3:17])[C:8]=1[OH:15])([CH3:14])([CH3:13])[CH3:12]
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Name
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|
Quantity
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14.4 g
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Type
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reactant
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Smiles
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BrCC(=O)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
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Name
|
|
Quantity
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7 g
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Type
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reactant
|
Smiles
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OCC=1C(N=C(NN1)S)=O
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Name
|
|
Quantity
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300 mL
|
Type
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solvent
|
Smiles
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C(C)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction mixture, evaporated under reduced pressure
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Type
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DISSOLUTION
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Details
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was dissolved in 300 ml of chloroform
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Type
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ADDITION
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Details
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treated with 100 ml of saturated sodium hydrogen carbonate solution
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Type
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CUSTOM
|
Details
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The chloroform phase was finally separated off
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
gave colorless needles
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)C1=CSC=2N1N=C(C(N2)=O)CO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |